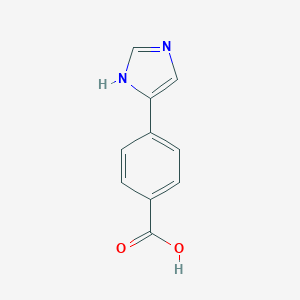

4-(1H-Imidazol-4-yl)benzoic Acid

Vue d'ensemble

Description

4-(1H-Imidazol-4-yl)benzoic Acid is a compound that features an imidazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to the compound’s reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the condensation of benzoic acid with imidazole under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1H-Imidazol-4-yl)benzoic Acid undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the benzoic acid moiety or the imidazole ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key building block in drug synthesis targeting specific biological pathways. |

| Catalysis | Ligand in catalytic processes enhancing reaction rates and selectivity. |

| Biochemical Research | Studies on enzyme inhibition and receptor binding for therapeutic insights. |

| Material Science | Development of advanced materials, including polymers and nanomaterials. |

| Analytical Chemistry | Utilized in chromatography and spectroscopy for substance detection. |

Pharmaceutical Applications

4-(1H-Imidazol-4-yl)benzoic acid has been extensively studied for its potential in medicinal chemistry. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those aimed at treating diseases involving specific biological pathways.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Catalysis

The compound is employed as a ligand in catalytic processes, which improves the efficiency of organic reactions. Its unique structure allows it to enhance selectivity and yield in fine chemical synthesis.

Experimental Findings

In a recent study, the use of this compound as a ligand significantly increased the reaction rates in palladium-catalyzed cross-coupling reactions .

Biochemical Research

This compound plays a crucial role in biochemical studies, particularly regarding enzyme inhibition and receptor interactions.

Example of Research Application

Studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways, providing valuable insights into potential therapeutic targets for drug development .

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and nanomaterials due to its unique chemical properties.

Innovative Material Development

Recent research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, making it suitable for high-performance applications .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it is used in various techniques for substance detection and quantification.

Analytical Techniques Utilized

It has been successfully applied in chromatography and mass spectrometry to analyze complex mixtures, demonstrating its utility in both qualitative and quantitative analyses .

Mécanisme D'action

The mechanism of action of 4-(1H-Imidazol-4-yl)benzoic Acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzoic acid moiety can interact with proteins and other biomolecules, influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects[6][6].

Comparaison Avec Des Composés Similaires

- 4-(1H-Imidazol-1-yl)benzoic Acid

- 4-(1H-Imidazol-2-yl)benzoic Acid

- 4-(1H-Imidazol-5-yl)benzoic Acid

Comparison: 4-(1H-Imidazol-4-yl)benzoic Acid is unique due to the position of the imidazole ring attachment, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Activité Biologique

4-(1H-Imidazol-4-yl)benzoic acid, a compound characterized by its imidazole and benzoic acid moieties, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 188.18 g/mol. The compound features a carboxylic acid functional group and an imidazole ring, which are critical for its biological interactions. Its solubility in water and moderate lipophilicity (Log P values ranging from 0.9 to 1.92) suggest good bioavailability potential .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |

The compound demonstrates bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method, where it was compared to ascorbic acid as a positive control. The results indicated notable scavenging activity, with the following IC50 values:

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.0 |

| Ascorbic Acid | 25.0 |

These findings suggest that while the compound exhibits antioxidant properties, it is less potent than ascorbic acid but still holds potential for therapeutic applications .

The mechanisms underlying the biological activities of this compound have been explored in various studies:

- Antimicrobial Mechanism : The compound's action against bacteria involves interference with cell wall synthesis and protein production, leading to cell lysis and death .

- Antioxidant Mechanism : Its antioxidant activity is attributed to the ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on MRSA : A study demonstrated that the compound significantly reduced biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin in certain assays (MBIC values ranging from 62.216 to 124.432 μg/mL) .

- Evaluation Against Fungal Strains : In another investigation, the compound showed moderate antifungal activity against Candida species, indicating its broad-spectrum antimicrobial potential .

Propriétés

IUPAC Name |

4-(1H-imidazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDWVSRIPFDSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595169 | |

| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-97-6 | |

| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural properties of 4-(1H-Imidazol-4-yl)benzoic acid and how do they facilitate the formation of diverse MOFs?

A1: this compound (H2IBA) is a rigid linear ligand containing two functional groups: a carboxylate group (-COOH) and an imidazole group. [] This combination allows H2IBA to act as a bridging ligand, coordinating to metal ions through both functional groups and promoting the formation of extended network structures. The rigidity of the ligand further contributes to the formation of well-defined and stable MOFs with specific pore sizes and shapes.

Q2: How does the choice of metal ion and reaction conditions affect the structure and properties of MOFs synthesized using this compound?

A2: The research demonstrates that by varying the metal ion (e.g., Cu, Cd, Zn, Co) and reaction conditions (temperature, solvent), a diverse range of MOF structures can be obtained using H2IBA. [] For example, reacting H2IBA with copper ions at different temperatures yielded a mononuclear motif at one temperature and a one-dimensional chain structure at another. [] This highlights the ability to fine-tune the structural diversity and potentially tailor the properties of MOFs by carefully selecting the synthesis parameters.

Q3: Can you provide an example of how the structural characteristics of a MOF synthesized with this compound influence its potential applications?

A3: One study demonstrated the synthesis of a three-dimensional interpenetrating MOF with a specific Point (Schlafli) symbol using H2IBA and copper ions. [] This interpenetrating structure, characterized by the entanglement of two or more identical frameworks, can lead to enhanced properties such as high surface area and porosity. These features make such MOFs promising candidates for applications like gas storage, separation, and catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.